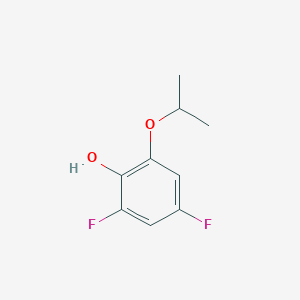![molecular formula C28H30Cl2P2Pd+2 B13721172 Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride . It is a coordination complex consisting of palladium(II) ion coordinated with 1,4-bis(diphenylphosphino)butane and two chloride ions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride can be synthesized by reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent such as dichloromethane or ethanol. The reaction typically occurs at room temperature and yields the desired complex as a crystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
Common Reagents and Conditions:
- Suzuki-Miyaura coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
- Stille coupling: Involves organotin compounds and aryl halides, usually in the presence of a base and a solvent like tetrahydrofuran.
- Sonogashira coupling: Utilizes terminal alkynes and aryl halides, often in the presence of a copper(I) co-catalyst and a base like triethylamine.
- Negishi coupling: Involves organozinc compounds and aryl halides, typically in the presence of a solvent like tetrahydrofuran.
- Hiyama coupling: Utilizes organosilanes and aryl halides, often in the presence of a fluoride source like cesium fluoride.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is extensively used in scientific research due to its versatility as a catalyst in various organic transformations. Some of its applications include:
- Chemistry: Used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
- Biology: Employed in the synthesis of biologically active molecules and natural products.
- Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
作用機序
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the oxidative addition of the substrate to the palladium center, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
類似化合物との比較
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) chloride
Comparison: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is unique due to its bidentate ligand, which provides greater stability and selectivity in catalytic reactions compared to monodentate phosphine ligands. This stability enhances its efficiency in cross-coupling reactions, making it a preferred choice for many synthetic applications .
特性
分子式 |
C28H30Cl2P2Pd+2 |
|---|---|
分子量 |
605.8 g/mol |
IUPAC名 |
dichloropalladium;4-diphenylphosphaniumylbutyl(diphenyl)phosphanium |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2 |
InChIキー |
JQXJBXVWVPVTOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](CCCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



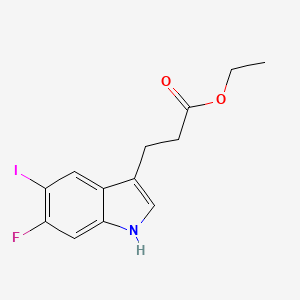
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
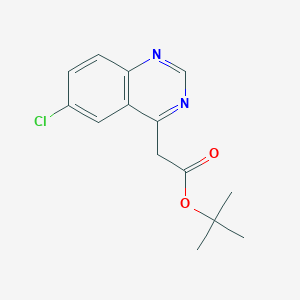

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
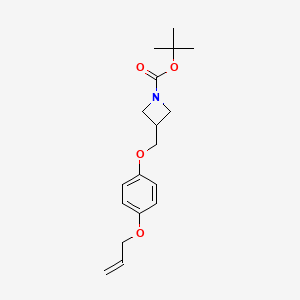
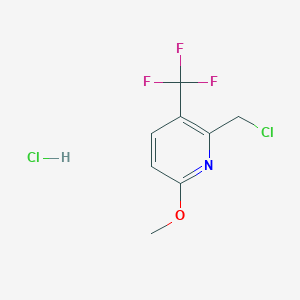

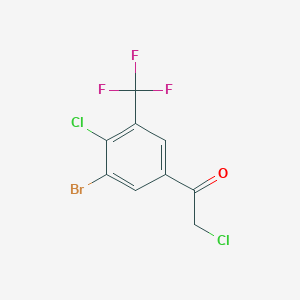
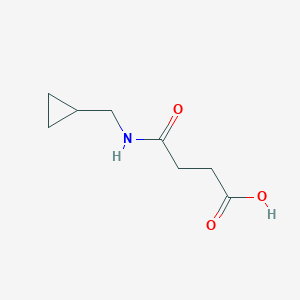
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
